molecular formula C8H13NO2 B1590474 QUINUCLIDINE-2-CARBOXYLIC ACID CAS No. 52601-24-8

QUINUCLIDINE-2-CARBOXYLIC ACID

Cat. No. B1590474
Key on ui cas rn: 52601-24-8
M. Wt: 155.19 g/mol
InChI Key: LIUAALCHBQSCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05559124

Procedure details

Lithium aluminum hydride (0.1 mol, 3.9 g) was suspended in THF (200mL) in a 50 mL flask at 0° C. (VI) (0.03 mol, 5.76g) was added in small portions. After the addition, the reagents were refluxed under a nitrogen atmosphere for 12 hours, cooled to 0° C. followed by dropwise addition of water (3.8 mL) and NaOH (3.9 mL of a 15% aqueous solution). After stirring for 30 minutes, water (12 mL) was added to the reaction mixture followed by additional stirring for 30 minutes. The reaction mixture was filtered, and hot THF was used for additional washings of the precipitate. The filtrate obtained was dried over anhydrous potassium carbonate and filtered again. Removal of THF on a rotary evaporator yielded (VII) as a colorless oil (5.1 g). Distillation at 0.3 mm Hg yielded (VII) (2.75 g) as a clear oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]12[CH2:14][CH2:13][CH:10]([CH2:11][CH2:12]1)[CH2:9][CH:8]2[C:15](O)=[O:16].O.[OH-].[Na+]>C1COCC1>[OH:16][CH2:15][CH:8]1[CH2:9][CH:10]2[CH2:13][CH2:14][N:7]1[CH2:12][CH2:11]2 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.76 g
Type
reactant
Smiles
N12C(CC(CC1)CC2)C(=O)O
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reagents were refluxed under a nitrogen atmosphere for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
by additional stirring for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
Removal of THF
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC1N2CCC(C1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 120.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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